N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c1-13-5-6-14(2)15(10-13)12-25-9-3-4-17(21(25)27)20(26)24-19-11-16(22)7-8-18(19)23/h3-11H,12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUBYTLZKLVLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridine ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.
Attachment of the Dimethylbenzyl Group: This step involves the alkylation of the dihydropyridine ring with a dimethylbenzyl halide in the presence of a strong base.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and dimethylbenzyl groups, using suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogenated precursors and strong bases (e.g., sodium hydride) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(2,5-difluorophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine
Uniqueness
N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both difluorophenyl and dimethylbenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydropyridine moiety, which is known for its diverse biological activities. Its chemical formula is , and it possesses a molecular weight of approximately 347.36 g/mol. The presence of fluorine atoms in the structure often enhances the pharmacological properties of compounds by improving their metabolic stability and bioavailability.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies on related dihydropyridine derivatives have shown significant antibacterial and antifungal activities. The mechanism often involves the disruption of bacterial cell membranes or inhibition of critical enzymes involved in cell wall synthesis.
Anticancer Potential
Dihydropyridine derivatives are frequently explored for their anticancer properties. In vitro studies suggest that they may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation. For example, compounds exhibiting similar structural features have been reported to inhibit specific kinases involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes or lipoxygenase pathways, which are crucial in the inflammatory response. In vitro assays have demonstrated that certain dihydropyridine derivatives can significantly reduce prostaglandin E2 (PGE2) levels, indicating their potential as anti-inflammatory agents.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various dihydropyridine derivatives found that those with similar substitutions to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In a series of experiments involving cancer cell lines, compounds structurally related to our target compound were shown to induce apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins .
- Anti-inflammatory Studies : A recent investigation highlighted that certain dihydropyridine derivatives could inhibit PGE2 production by more than 70%, demonstrating their potential as therapeutic agents for inflammatory diseases .
Table: Summary of Biological Activities
Q & A
Q. What strategies mitigate catalyst deactivation in heterogeneous catalytic steps during synthesis?
- Methodology : Characterize catalyst surfaces via X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) to identify poisoning mechanisms (e.g., coking). Test regenerative protocols (e.g., oxidative calcination at 400°C) and compare turnover frequencies (TOF) across cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
